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Compound of Interest

Compound Name: (-)-alpha-Himachalene

Cat. No.: B1249199

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(-)-a-Himachalene, a bicyclic sesquiterpene hydrocarbon with the molecular formula C15H24,
IS a major constituent of the essential oils from various Cedrus species, including the Atlas
cedar (Cedrus atlantica) and Himalayan cedar (Cedrus deodara).[1][2] Its unique chemical
scaffold makes it a valuable chiral starting material for the synthesis of a diverse range of
bioactive molecules with potential applications in pharmaceuticals and agrochemicals. This
document provides detailed application notes and experimental protocols for the synthesis of
antimicrobial and anticancer compounds derived from (-)-a-himachalene.

l. Synthesis of Antimicrobial Aryl Himachalene
Derivatives

Aryl himachalene derivatives have demonstrated significant antimicrobial activity, particularly
against Gram-positive bacteria and certain fungal strains.[3][4] The introduction of an imine
group to the aryl himachalene scaffold has been shown to enhance this activity.[3]

Data Presentation: Antimicrobial Activity
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The following table summarizes the Minimum Inhibitory Concentration (MIC) values of
synthesized himachalene derivatives against various microbial strains.
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Imine
derivative 187.5 93.7 93.7 93.7 46.8 46.8
(16d)

Imine
derivative 375 187.5 187.5 187.5 93.7 93.7
(16e)

Data extracted from Chaudhary et al., 2014.[3]

Experimental Protocols

1. Synthesis of a-dehydro-ar-himachalene (11) from a mixture of himachalenes (10)

This protocol outlines the oxidative aromatization of a natural mixture of a, (3, and y-
himachalenes.

e Materials: Isomeric mixture of himachalenes (10), Sulfur powder.

e Procedure:
o Mix the himachalene isomer mixture (10) with sulfur powder in a reaction vessel.
o Heat the mixture at 200-220 °C for 2 hours.

o After cooling, purify the crude product by silica gel column chromatography using n-
hexane as the eluent to obtain a-dehydro-ar-himachalene (11).

2. Synthesis of ar-Himachalene (9)
This protocol describes the catalytic hydrogenation of a-dehydro-ar-himachalene.

o Materials: a-dehydro-ar-himachalene (11), 10% Palladium on charcoal (Pd/C), Ethyl acetate,
Methanol.

e Procedure:
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o Dissolve a-dehydro-ar-himachalene (11) in a 1:1 (v/v) mixture of ethyl acetate and
methanol.

o Add 10% Pd/C to the solution.
o Hydrogenate the mixture under a hydrogen atmosphere.
o Monitor the reaction by Thin Layer Chromatography (TLC).

o Upon completion, filter the catalyst and evaporate the solvent to yield ar-himachalene (9)
(yield: 80%).[3]

3. Synthesis of Imine Derivatives (16a-e) from a-dehydro-ar-himachalene (11)

This multi-step synthesis involves the formation of a ketone intermediate followed by
condensation with various amines.

» Step 3a: Synthesis of Substituted Benzocycloheptenone (15)

o Materials: a-dehydro-ar-himachalene (11), Chromium trioxide (CrOs), Acetic acid.

o Procedure:

Dissolve a-dehydro-ar-himachalene (11) in acetic acid.

» Slowly add a solution of CrOs in aqueous acetic acid.

= Stir the reaction mixture at room temperature.

» Pour the mixture into water and extract with an organic solvent.

» Dry the organic layer and evaporate the solvent.

» Purify the residue by column chromatography to obtain compound 15.
o Step 3b: Synthesis of Imine Derivatives (16a-e)

o Materials: Substituted benzocycloheptenone (15), appropriate primary amine (e.g.,
isobutylamine for 16c), p-toluenesulfonic acid (p-TSA), Toluene.
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o Procedure:

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve compound 15
in toluene.

» Add the corresponding primary amine and a catalytic amount of p-TSA.
= Reflux the mixture until the theoretical amount of water is collected.

= Cool the reaction mixture, wash with a saturated sodium bicarbonate solution, and then
with brine.

» Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

» Purify the crude product by column chromatography to obtain the desired imine
derivative (16a-e).

Synthesis Workflow
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Caption: Synthesis pathway for antimicrobial aryl himachalene derivatives.

Il. Synthesis of Anticancer Compounds from
Himachalene Derivatives

Derivatives of himachalene have also been investigated for their cytotoxic activities against
various cancer cell lines.[1][5] For instance, 2-himachalen-7-ol has demonstrated potent activity
against brain and colon cancer cells.[5]
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Data Presentation: Cytotoxic Activity

The following table presents the half-maximal inhibitory concentration (ICso) values of 2-
himachalen-7-ol against several human cancer cell lines.

ICso0 of 2-himachalen-7-ol

Cell Line Cancer Type

(ng/mL)
SF-268 Brain 8.1
HT-29 Colon 10.1
Caco-2 Colon 9.9
Sk-OV-3 Ovarian > 50

Data extracted from Daher et al., 2019.[5]

Experimental Protocols

1. Isolation of 2-himachalen-7-ol from Cedrus libani Oil Extract (CLOE)
This protocol details the isolation of the naturally occurring bioactive compound.

o Materials:Cedrus libani oil extract (CLOE), Silica gel for column chromatography, Solvents
for elution (e.g., hexane, ethyl acetate).

e Procedure:

o

Prepare a silica gel column.

Load the CLOE onto the column.

[¢]

[e]

Elute the column with a gradient of hexane and ethyl acetate.

o

Collect fractions and monitor by TLC.

o

Combine fractions containing the desired compound.

[¢]

Evaporate the solvent to obtain purified 2-himachalen-7-ol.
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o Confirm the structure using NMR spectroscopy and X-ray crystallography.[5]

Proposed Mechanism of Action

Studies have suggested that himachalene derivatives may exert their anticancer effects by
modulating key signaling pathways involved in cell proliferation and survival, such as the
PI3K/AKT and MAPK/Erk pathways.[1]
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Caption: Proposed inhibition of cancer signaling pathways by himachalene derivatives.

lll. Hemisynthesis of trans-himachalol

The unique structure of himachalenes allows for stereoselective synthesis of derivatives like
trans-himachalol, a stereocisomer of the naturally occurring cis-himachalol.[6]

Experimental Protocol
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1. Synthesis of Himachalene Monohydrochloride (8) from a Mixture of Himachalenes
» Materials: Mixture of himachalenes, Hydrochloric acid (HCI).
e Procedure:

Dissolve the himachalene mixture in a suitable solvent.

o

[e]

Bubble gaseous HCI through the solution or add concentrated HCI.

(¢]

Stir the reaction until completion.

[¢]

Isolate the himachalene monohydrochloride crystals by vacuum filtration.[6] (Yield: 60%).
2. Multi-step Synthesis of trans-himachalol (5)

The synthesis of trans-himachalol from the himachalene monohydrochloride intermediate
involves several steps which are detailed in the work by Cherriet et al., 2023.[6] This process
highlights the utility of (-)-a-himachalene and its isomers as precursors for complex,
stereochemically defined molecules.

Synthesis Workflow
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Caption: Hemisynthesis of trans-himachalol from a himachalene mixture.
Conclusion:

(-)-a-Himachalene and its isomers are versatile natural products that serve as excellent starting
materials for the synthesis of various bioactive compounds. The protocols and data presented
here provide a foundation for researchers to explore the chemical space of himachalene
derivatives for the development of new therapeutic agents. Further derivatization and biological
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screening are warranted to fully elucidate the structure-activity relationships and therapeutic
potential of this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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